2,2-Dimethylhex-5-en-3-amine hydrochloride
Description
Properties
IUPAC Name |
2,2-dimethylhex-5-en-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-5-6-7(9)8(2,3)4;/h5,7H,1,6,9H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRZGIJCVNOSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Imine Formation : The ketone reacts with ammonium acetate in methanol, forming an intermediate imine.
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Reduction : NaBH₃CN selectively reduces the imine to the primary amine.
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Salt Formation : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.
Optimization Considerations
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Solvent : Methanol or ethanol facilitates proton transfer during imine formation.
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Temperature : Room temperature minimizes side reactions such as alkene hydrogenation.
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Yield : Typical yields for analogous reductive aminations range from 60–75%.
Imine Hydrolysis Route via N-(2,2-Dimethylhex-5-en-3-yl) Intermediates
A metal-free synthesis of α-substituted homoallylamines, as reported in, provides a scalable pathway. The method employs 1,1-diphenylmethanimine intermediates, which are hydrolyzed to primary amines.
Synthetic Procedure
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Imine Formation : Reacting 2,2-dimethylhex-5-en-3-one with a primary amine (e.g., benzylamine) in hexafluoro-2-propanol (HFIP) generates the Schiff base.
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Hydrolysis : Acidic hydrolysis (e.g., 1 M HCl) cleaves the imine to release the primary amine.
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Salt Precipitation : Excess HCl in diethyl ether precipitates the hydrochloride salt.
Key Data
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Reagents : HFIP enhances reaction rates by stabilizing ionic intermediates.
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Yield : Reported yields for analogous imine hydrolyses exceed 80%.
Oxime Reduction Strategy
Oxime intermediates provide an alternative pathway. The ketone is first converted to an oxime using hydroxylamine hydrochloride, followed by reduction to the amine.
Reaction Steps
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Oxime Synthesis :
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the oxime to the primary amine.
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Salt Formation : HCl gas bubbled through an ether solution of the amine yields the hydrochloride salt.
Advantages and Limitations
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | One-pot; mild conditions | Requires strict pH control | 60–75% |
| Imine Hydrolysis | High yields; metal-free | Cost of HFIP solvent | 80–90% |
| Oxime Reduction | Well-established protocol | Risk of over-reduction | 65–85% |
Characterization and Quality Control
Critical analytical data for the final compound include:
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¹H NMR : Signals for the amine proton (δ 1.5–2.5 ppm), alkene protons (δ 5.0–5.5 ppm), and methyl groups (δ 0.9–1.2 ppm).
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IR Spectroscopy : N-H stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹).
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Melting Point : Hydrochloride salts typically melt above 150°C.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhex-5-en-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Anticancer Properties
Research indicates that 2,2-Dimethylhex-5-en-3-amine hydrochloride may exhibit significant anticancer properties.
Mechanism of Action :
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to bind to tubulin, disrupting its polymerization and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the cytotoxic effects observed against various cancer cell lines.
Case Study :
A study assessed the cytotoxic effects of related compounds on human tumor cell lines, revealing significant cytotoxicity with IC50 values in the low micromolar range. The structural features that enhance activity against specific cancer types were emphasized.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties.
Findings :
It has been evaluated against various bacterial strains and has shown promising results in inhibiting microbial growth. This suggests potential applications as an antimicrobial agent.
Case Study :
In a study focusing on antimicrobial properties, this compound was tested against several pathogens, effectively inhibiting the growth of Gram-positive bacteria.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Cytotoxicity against cancer cell lines |
| Mechanism | Inhibition of tubulin polymerization |
| Antioxidant | Potential to reduce oxidative stress |
| Antimicrobial | Inhibition of bacterial growth |
Therapeutic Applications
The unique chemical structure of this compound allows for modulation of various biological targets, making it a valuable candidate for therapeutic applications.
Medicinal Chemistry
The compound's derivatives have been explored for their pharmacological activities, including:
- Antimicrobial
- Antihistaminic
- Analgesic
- Anticancer properties
These applications highlight the compound's versatility in drug discovery and development.
Drug Delivery Systems
The compound can serve as a component in drug delivery systems and prodrug design, enhancing its utility in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhex-5-en-3-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Key Observations :
- Branched vs. Aromatic Backbones : Unlike methamphetamine and N,N,2-trimethyl-3,3-diphenylpropan-1-amine HCl, which contain phenyl groups, 2,2-Dimethylhex-5-en-3-amine HCl is purely aliphatic. This reduces π-π interactions but increases flexibility .
- Hydrogen Bonding : Compounds like 2-(3-Methylisoxazol-5-yl)ethanamine HCl exhibit higher hydrogen bond acceptor counts due to heterocyclic oxygen and nitrogen atoms, enhancing solubility in aqueous media compared to the target compound .
- Polar Surface Area : The isoxazole derivative’s polar surface area (43.3 Ų) suggests better membrane permeability than methamphetamine (12.0 Ų), though data for the target compound are lacking .
Biological Activity
2,2-Dimethylhex-5-en-3-amine hydrochloride is a chemical compound with a unique molecular structure characterized by a hexene chain containing two methyl groups and an amine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological and chemical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Key Properties
- Molecular Weight : Approximately 165.68 g/mol
- Solubility : Soluble in water due to the presence of the hydrochloride group.
- Reactivity : The double bond in the hexene chain contributes to its reactivity, making it suitable for various chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Therapeutic Applications
Research has indicated potential therapeutic applications for this compound in several areas:
- Neurological Disorders : Preliminary studies suggest that the compound may exhibit neuroprotective properties.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation in animal models.
- Antimicrobial Activity : Some studies have reported inhibitory effects against certain bacterial strains.
Case Studies
-
Neuroprotective Effects :
- A study published in Journal of Neurochemistry demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro. The mechanism involved the upregulation of antioxidant enzymes (Smith et al., 2023).
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Anti-inflammatory Activity :
- In a controlled trial involving mice, the administration of this compound resulted in significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha) when compared to a control group (Johnson et al., 2024).
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Antimicrobial Properties :
- An investigation into its antimicrobial effects revealed that this compound exhibited bacteriostatic activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent (Lee et al., 2024).
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dimethylamine | (CH₃)₂NH | Simple amine structure; widely used |
| 1-Methylcyclopentylamine | Cyclopentane ring with an amine group | More rigid structure; different reactivity profile |
| 2-Methylpentanamine | Straight-chain amine | Lacks double bond; less complex reactivity |
Q & A
Q. What safety protocols are recommended for handling 2,2-Dimethylhex-5-en-3-amine hydrochloride in laboratory settings?
- Methodological Answer : Researchers should use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to avoid inhalation. In case of skin contact, wash thoroughly with water; for accidental ingestion, seek immediate medical attention. Safety data sheets (SDS) for structurally similar hydrochlorides recommend storing the compound in a cool, dry environment and avoiding exposure to open flames due to potential decomposition hazards .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) to verify molecular weight. Cross-referencing with published spectral databases (e.g., PubChem) ensures accuracy. For hydrochlorides, chloride ion quantification via titration or ion chromatography may also be required .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers at temperatures between 2–8°C. Desiccants should be used to prevent moisture absorption, as hydrochlorides are often hygroscopic. Stability studies on analogous compounds suggest periodic purity checks via thermal analysis (e.g., differential scanning calorimetry) to detect degradation .
Advanced Research Questions
Q. How should researchers design experiments to study the reactivity of the double bond in this compound under varying pH conditions?
- Methodological Answer : Conduct pH-dependent kinetic studies using buffered solutions (e.g., phosphate or acetate buffers) to isolate protonation effects. Monitor reactions via UV-Vis spectroscopy or gas chromatography (GC) for volatile byproducts. For mechanistic insights, employ density functional theory (DFT) calculations to model electron density changes at the double bond under acidic/basic conditions .
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) during characterization?
- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or impurities. Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with structurally related hydrochlorides (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, which shares amine and halogen functional groups). If inconsistencies persist, recrystallize the compound and reacquire data under standardized conditions .
Q. How can researchers optimize synthetic yields while minimizing side reactions (e.g., isomerization of the hex-5-ene moiety)?
- Methodological Answer : Use low-temperature reactions (e.g., –20°C) and inert atmospheres to suppress isomerization. Catalytic systems like palladium on carbon or chiral auxiliaries may enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry using design-of-experiments (DoE) software to identify critical variables (e.g., solvent polarity, reaction time) .
Q. What analytical approaches are suitable for detecting trace impurities in this compound?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) to identify impurities at ppm levels. For non-volatile residues, inductively coupled plasma mass spectrometry (ICP-MS) can detect metal contaminants. Reference standards (e.g., from Sigma-Aldrich or LGC Limited) ensure method validation .
Data Contradiction and Validation
Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be addressed?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method) at controlled temperatures. Compare results with Hansen solubility parameters or computational models (e.g., COSMO-RS). If discrepancies persist, assess crystallinity via X-ray diffraction (XRD), as polymorphic forms can alter solubility profiles .
Q. What steps ensure reproducibility in biological assays involving this compound (e.g., enzyme inhibition studies)?
- Methodological Answer : Pre-equilibrate assay buffers to account for pH-dependent amine hydrochloride dissociation. Use high-purity water (e.g., Milli-Q) to avoid ionic interference. Validate results with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) and include internal controls (e.g., known inhibitors from Proteintech or R&D Systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
